molecular formula C14H12N2O4 B1146080 KM91104 CAS No. 304481-60-5

KM91104

Cat. No.: B1146080
CAS No.: 304481-60-5
M. Wt: 272.26 g/mol
InChI Key: GWVYHPUGEQGQSF-NVNXTCNLSA-N
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Description

3,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of hydroxyl groups and a benzohydrazide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzoic acid hydrazide and 2-hydroxybenzaldehyde. The reaction is usually carried out in a methanol solution under reflux conditions. The product is then purified through recrystallization from methanol and water to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

3,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of 3,4-dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, its hydrazide moiety can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxy-N’-(3-hydroxybenzylidene)benzohydrazide
  • 4-Hydroxy-N’-(3,5-diiodo-2-hydroxybenzylidene)benzohydrazide

Comparison

Compared to similar compounds, 3,4-dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide is unique due to its specific arrangement of hydroxyl groups and the benzohydrazide moiety.

Properties

CAS No.

304481-60-5

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

3,4-dihydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H12N2O4/c17-11-4-2-1-3-10(11)8-15-16-14(20)9-5-6-12(18)13(19)7-9/h1-8,17-19H,(H,16,20)/b15-8-

InChI Key

GWVYHPUGEQGQSF-NVNXTCNLSA-N

SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC(=C(C=C2)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)O)O

Synonyms

3,4-Dihydroxybenzoic Acid 2-[(2-Hydroxyphenyl)methylene]hydrazide;  3,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide; 

Origin of Product

United States

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